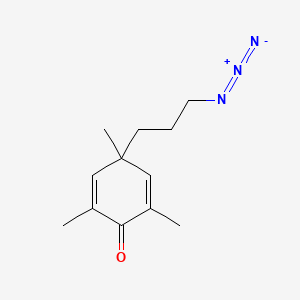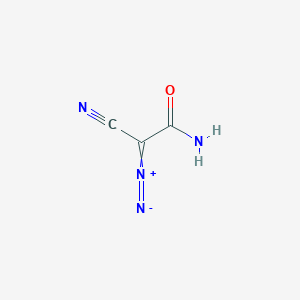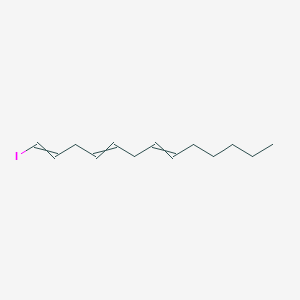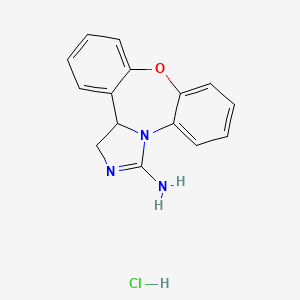
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of an azide group attached to a propyl chain, which is further connected to a trimethyl-substituted cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and selective, making it a preferred method for synthesizing azide-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of pre-functionalized intermediates, such as 3-azidopropyl-functionalized silica gel, which can be further reacted with other chemical entities to produce the desired compound . The use of click chemistry in industrial settings allows for the scalable and efficient production of 4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form triazoles through click chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for click chemistry, reducing agents such as hydrogen or palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions include triazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one involves the reactivity of the azide group, which can participate in click chemistry reactions to form stable triazole linkages. These reactions are highly efficient and selective, making the compound valuable for various applications in chemical synthesis and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one is unique due to its trimethyl-substituted cyclohexadienone ring, which imparts distinct chemical properties and reactivity compared to other azide-containing compounds. This structural feature enhances its utility in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
86013-53-8 |
|---|---|
Molekularformel |
C12H17N3O |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-(3-azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H17N3O/c1-9-7-12(3,5-4-6-14-15-13)8-10(2)11(9)16/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
MBZUSRLZKLUBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C=C(C1=O)C)(C)CCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

sulfanium iodide](/img/structure/B14422268.png)
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)




![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)


